molecular formula C22H26FN3O2 B2824764 1-{[(2,4-dimethylphenyl)carbamoyl]methyl}-N-(4-fluorophenyl)piperidine-4-carboxamide CAS No. 941990-09-6

1-{[(2,4-dimethylphenyl)carbamoyl]methyl}-N-(4-fluorophenyl)piperidine-4-carboxamide

Cat. No.: B2824764
CAS No.: 941990-09-6
M. Wt: 383.467
InChI Key: OWDZDQDTGKBWMC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-{[(2,4-dimethylphenyl)carbamoyl]methyl}-N-(4-fluorophenyl)piperidine-4-carboxamide is a synthetic organic compound It is characterized by the presence of a piperidine ring substituted with a carbamoylmethyl group and a fluorophenyl group

Preparation Methods

The synthesis of 1-{[(2,4-dimethylphenyl)carbamoyl]methyl}-N-(4-fluorophenyl)piperidine-4-carboxamide typically involves multi-step organic reactions. The synthetic route may start with the preparation of the piperidine ring, followed by the introduction of the carbamoylmethyl and fluorophenyl groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity. Industrial production methods may involve large-scale synthesis using automated reactors and continuous flow processes to ensure consistency and efficiency.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding oxides or hydroxyl derivatives.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-{[(2,4-dimethylphenyl)carbamoyl]methyl}-N-(4-fluorophenyl)piperidine-4-carboxamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. It may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The pathways involved depend on the specific biological system being studied.

Comparison with Similar Compounds

Similar compounds include other piperidine derivatives with carbamoylmethyl and fluorophenyl groups. These compounds may have different substitution patterns or additional functional groups, leading to variations in their chemical and biological properties. The uniqueness of 1-{[(2,4-dimethylphenyl)carbamoyl]methyl}-N-(4-fluorophenyl)piperidine-4-carboxamide lies in its specific substitution pattern, which may confer distinct reactivity and selectivity in various applications.

Properties

IUPAC Name

1-[2-(2,4-dimethylanilino)-2-oxoethyl]-N-(4-fluorophenyl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26FN3O2/c1-15-3-8-20(16(2)13-15)25-21(27)14-26-11-9-17(10-12-26)22(28)24-19-6-4-18(23)5-7-19/h3-8,13,17H,9-12,14H2,1-2H3,(H,24,28)(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWDZDQDTGKBWMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)CN2CCC(CC2)C(=O)NC3=CC=C(C=C3)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.